4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl](phenyl)methyl}morpholine
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Overview
Description
4-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}morpholine is a complex organic compound that features a morpholine ring substituted with a tetrazole group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}morpholine typically involves multiple steps, starting with the preparation of the tetrazole and bromophenyl intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole group can mimic the structure of biological molecules, allowing the compound to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)morpholine: A structurally related compound with similar chemical properties.
1-(4-Bromophenyl)-4-phenylhex-5-en-1-yn-3-ylmorpholine: Another compound with a bromophenyl group and a morpholine ring.
Uniqueness
4-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}morpholine is unique due to the presence of the tetrazole group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H18BrN5O |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-[[1-(4-bromophenyl)tetrazol-5-yl]-phenylmethyl]morpholine |
InChI |
InChI=1S/C18H18BrN5O/c19-15-6-8-16(9-7-15)24-18(20-21-22-24)17(14-4-2-1-3-5-14)23-10-12-25-13-11-23/h1-9,17H,10-13H2 |
InChI Key |
QYUJWYZUCQWAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C3=NN=NN3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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